

Exploring the Chemical Space Around 2-Bromopyrimidine-4-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromopyrimidine-4-carbonitrile

Cat. No.: B599147

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for navigating the synthesis, reactivity, and pharmacological potential of **2-bromopyrimidine-4-carbonitrile** and its derivatives. This versatile scaffold holds significant promise in medicinal chemistry, offering a gateway to a diverse range of novel compounds with potential therapeutic applications. This document provides detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their exploration of this valuable chemical entity.

Physicochemical Properties and Spectroscopic Data

2-Bromopyrimidine-4-carbonitrile is a halogenated pyrimidine derivative featuring a reactive bromine atom at the 2-position and a cyano group at the 4-position. These functional groups are key to its utility as a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of **2-Bromopyrimidine-4-carbonitrile**

Property	Value
Molecular Formula	C ₅ H ₂ BrN ₃
Molecular Weight	183.99 g/mol
CAS Number	1209459-16-4
Appearance	Off-white to pale yellow solid
Melting Point	Not reported
Boiling Point	Not reported

Table 2: Spectroscopic Data for **2-Bromopyrimidine-4-carbonitrile**

Spectroscopy	Data
¹ H NMR	Data not explicitly found in search results. Predicted shifts would be in the aromatic region, with two distinct signals for the pyrimidine protons.
¹³ C NMR	Data not explicitly found in search results. Predicted signals would include those for the four pyrimidine carbons (two deshielded due to nitrogen atoms and the bromine substituent) and the nitrile carbon.
Mass Spec (MS)	Specific fragmentation pattern not detailed. Expected to show a molecular ion peak and fragmentation related to the loss of Br, CN, and cleavage of the pyrimidine ring. The mass spectra of halogenated pyrimidines have been studied, indicating complex fragmentation pathways. [1] [2]
Infrared (IR)	Specific peak assignments not available. Expected characteristic peaks would include C≡N stretching (around 2230 cm ⁻¹), C=N and C=C stretching of the pyrimidine ring (in the 1600-1400 cm ⁻¹ region), and C-Br stretching (in the lower frequency region).

Synthesis of 2-Bromopyrimidine-4-carbonitrile

The synthesis of **2-bromopyrimidine-4-carbonitrile** can be approached through various methods, often involving the transformation of a precursor pyrimidine. A plausible synthetic route involves the conversion of a corresponding 2-chloropyrimidine derivative.

Experimental Protocol: Synthesis via Halogen Exchange

This protocol is a generalized procedure based on methods for the conversion of 2-chloropyrimidines to 2-bromopyrimidines.[\[3\]](#)

Materials:

- 2-Chloropyrimidine-4-carbonitrile
- Hydrogen bromide (HBr) in a suitable solvent (e.g., acetic acid or an inert solvent)
- Inert solvent (e.g., dioxane, toluene)
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Heating and stirring apparatus
- Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

- In a round-bottom flask, dissolve 2-chloropyrimidine-4-carbonitrile in a suitable inert solvent.
- Add a solution of hydrogen bromide. The concentration and solvent for HBr should be chosen based on the reactivity of the substrate.
- Heat the reaction mixture to a temperature appropriate for the halogen exchange reaction, typically ranging from room temperature to reflux, and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by carefully adding a suitable aqueous base (e.g., sodium bicarbonate solution) until the mixture is neutral or slightly basic.
- Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure to obtain the crude product.

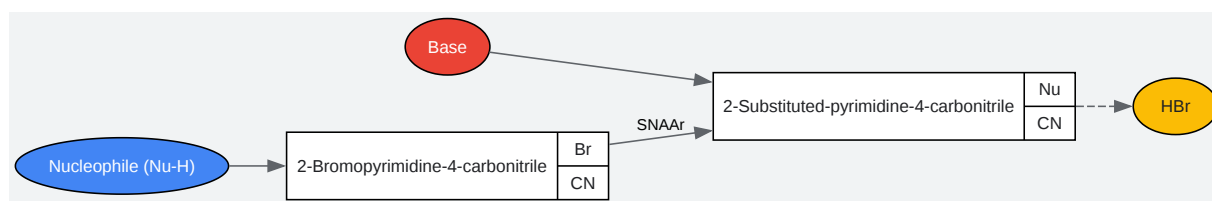
- Purify the crude **2-bromopyrimidine-4-carbonitrile** using column chromatography on silica gel or recrystallization from a suitable solvent system.

Chemical Reactivity and Derivatization

The chemical reactivity of **2-bromopyrimidine-4-carbonitrile** is dominated by the presence of the bromine atom at the electron-deficient C2 position, making it an excellent substrate for a variety of nucleophilic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-withdrawing nature of the pyrimidine ring and the cyano group activates the C2 position for nucleophilic attack. This allows for the displacement of the bromide ion by a wide range of nucleophiles, such as amines, alkoxides, and thiolates.



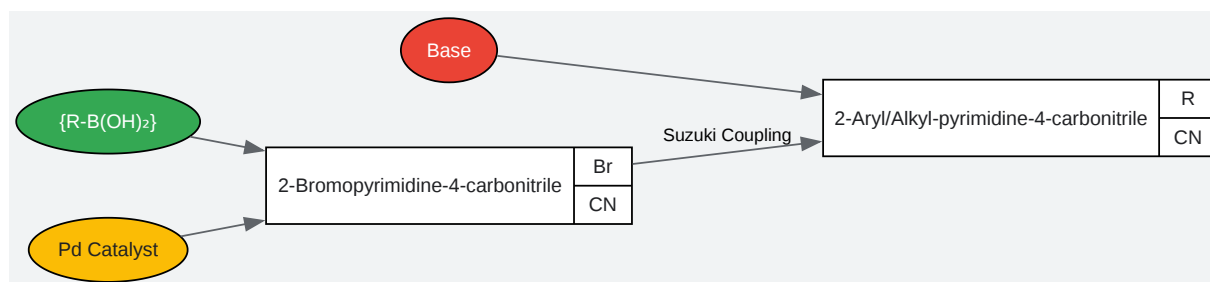
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Caption: Nucleophilic Aromatic Substitution on **2-Bromopyrimidine-4-carbonitrile**.

Palladium-Catalyzed Cross-Coupling Reactions

2-Bromopyrimidine-4-carbonitrile is an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds.

This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base.



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Caption: Suzuki-Miyaura Coupling of **2-Bromopyrimidine-4-carbonitrile**.

Pharmacological Relevance and Bioactivity of Derivatives

The pyrimidine-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. The 2-position, in particular, offers a strategic point for modification to modulate potency and selectivity against various biological targets.

Several studies have highlighted the potential of 2-substituted pyrimidine-4-carbonitrile derivatives as potent anticancer agents. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as kinases.

Table 3: Anticancer Activity of Selected 2-Substituted Pyrimidine-4-carbonitrile Derivatives

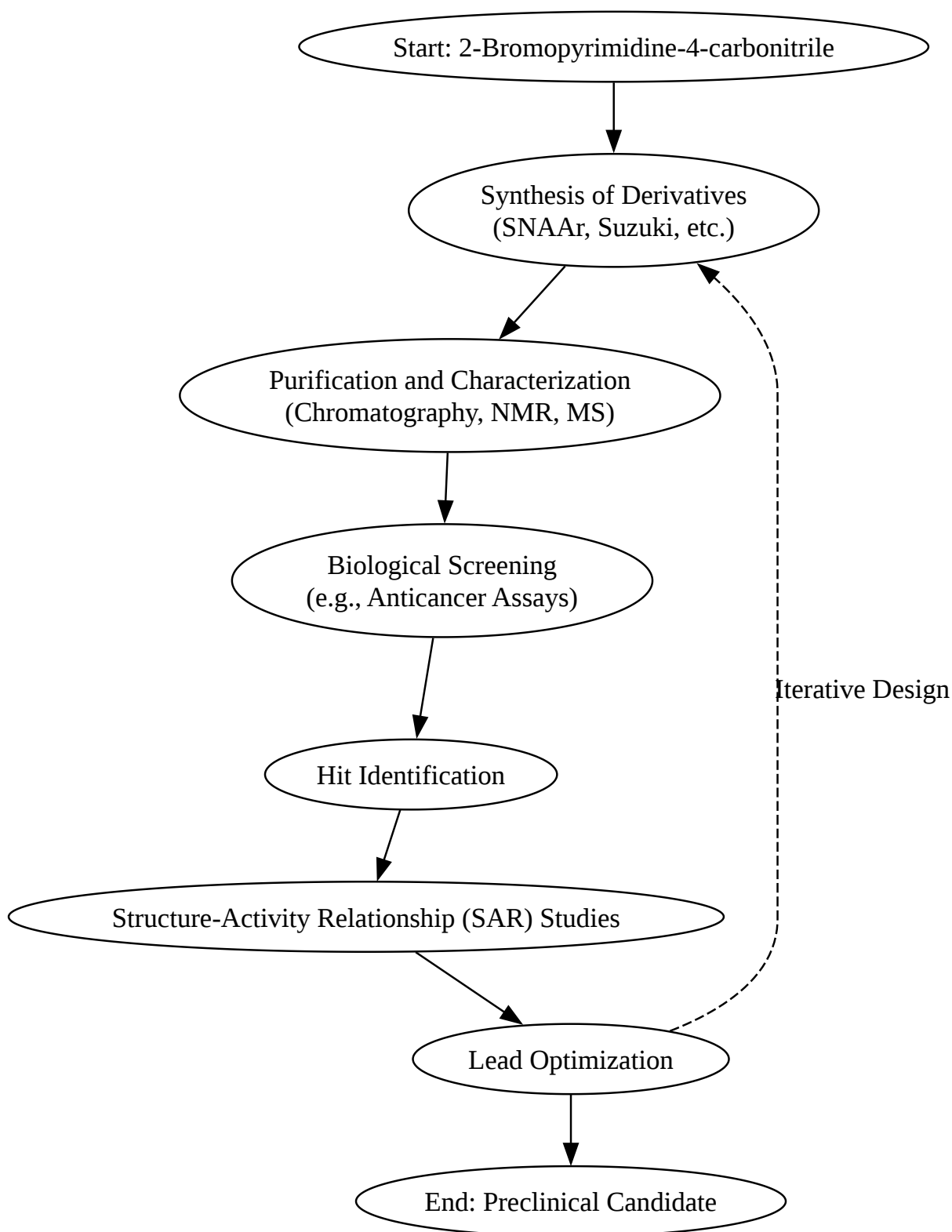
Compound ID	2-Substituent	Cancer Cell Line	IC ₅₀ (μM)	Reference
Derivative A	Substituted Aniline	Breast Cancer (MCF-7)	5.27	[4]
Derivative B	Substituted Aniline	Lung Cancer (A549)	1.12	[4]
Derivative C	Substituted Aniline	Hepatocellular Carcinoma (HepG2)	0.87	[4]
Derivative D	Various Amines	Various Cancer Cell Lines	Moderate to High Activity	[5]

Note: The specific structures of the derivatives are detailed in the cited literature.

The data in Table 3 demonstrates that derivatization at the 2-position of the pyrimidine-4-carbonitrile core can lead to compounds with significant cytotoxic activity against various cancer cell lines. This underscores the importance of exploring the chemical space around **2-bromopyrimidine-4-carbonitrile** for the development of novel therapeutic agents.

Experimental Workflows

General Workflow for Derivatization and Biological Screening



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